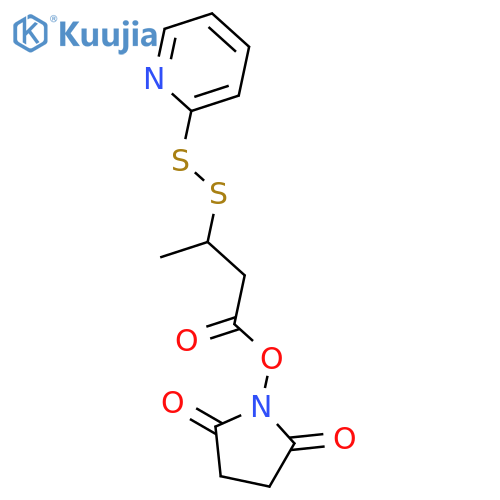Cas no 107348-47-0 (PPC-NHS ester)

PPC-NHS ester structure
商品名:PPC-NHS ester
PPC-NHS ester 化学的及び物理的性質
名前と識別子
-
- Butanoic acid,3-(2-pyridinyldithio)-, 2,5-dioxo-1-pyrrolidinyl ester
- 2,5-dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate
- 3-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]butanoate
- N-succinimidyl-3-(2-pyridyldithio)butyrate
- 1-(1-Oxo-3-(2-pyridinyldithio)butoxy)-2,5-pyrrolidinedione
- 1-{[3-(pyridin-2-yldisulfanyl)butanoyl]oxy}pyrrolidine-2,5-dione
- 2,5-Pyrrolidinedione, 1-(1-oxo-3-(2-pyridinyldithio)butoxy)-
- SPDB
- PPC-NHS ester
- CS-0088936
- MS-24872
- PD171696
- 2,5-dioxopyrrolidin-1-yl3-(pyridin-2-yldisulfanyl)butanoate
- 107348-47-0
- 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione
- DTXSID30910300
- n-succinimidyl-3-(2-pyridyldithio) butyrate
- (2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)butanoate
- HY-W071006
- D74750
- AKOS027256680
- SCHEMBL321113
- 2,5-Pyrrolidinedione, 1-[1-oxo-3-(2-pyridinyldithio)butoxy]-
- DB-226867
-
- MDL: MFCD28398150
- インチ: InChI=1S/C13H14N2O4S2/c1-9(20-21-10-4-2-3-7-14-10)8-13(18)19-15-11(16)5-6-12(15)17/h2-4,7,9H,5-6,8H2,1H3
- InChIKey: VQZYZXLBKBUOHE-UHFFFAOYSA-N
- ほほえんだ: CC(SSC1=NC=CC=C1)CC(ON2C(CCC2=O)=O)=O
計算された属性
- せいみつぶんしりょう: 327.04700
- どういたいしつりょう: 326.03949928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 127Ų
じっけんとくせい
- PSA: 131.35000
- LogP: 0.54770
PPC-NHS ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159576-1g |
PPC-NHS ester |
107348-47-0 | 98% | 1g |
¥29887.00 | 2024-08-09 | |
| Ambeed | A285226-1g |
2,5-dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 98% | 1g |
$2675.0 | 2025-02-24 | |
| Alichem | A029189286-1g |
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 95% | 1g |
$1316.34 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1250963-100mg |
2,5-dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 98% | 100mg |
$695 | 2024-06-07 | |
| MedChemExpress | HY-W071006-1g |
PPC-NHS ester |
107348-47-0 | 98.32% | 1g |
¥22990 | 2023-08-31 | |
| Biosynth | HEA34847-250 mg |
PPC-NHS ester |
107348-47-0 | 250MG |
$832.50 | 2023-01-04 | ||
| eNovation Chemicals LLC | Y1250963-100mg |
2,5-dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 98% | 100mg |
$695 | 2025-02-25 | |
| TRC | D495248-1mg |
2,5-Dioxopyrrolidin-1-yl 3-(Pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 1mg |
$ 50.00 | 2022-06-05 | ||
| Chemenu | CM338847-1g |
PPC-NHS ester |
107348-47-0 | 95%+ | 1g |
$3537 | 2023-11-25 | |
| TRC | D495248-2mg |
2,5-Dioxopyrrolidin-1-yl 3-(Pyridin-2-yldisulfanyl)butanoate |
107348-47-0 | 2mg |
$ 65.00 | 2022-06-05 |
PPC-NHS ester 関連文献
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
107348-47-0 (PPC-NHS ester) 関連製品
- 158913-22-5(SPDP-C6-NHS ester)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 124-83-4((1R,3S)-Camphoric Acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:107348-47-0)PPC-NHS ester

清らかである:99%
はかる:100mg
価格 ($):632.0